Belladine

Description

Structure

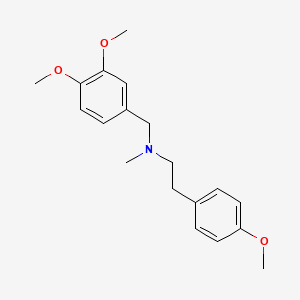

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3/c1-20(12-11-15-5-8-17(21-2)9-6-15)14-16-7-10-18(22-3)19(13-16)23-4/h5-10,13H,11-12,14H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXRLUQBZWBCGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70331595 | |

| Record name | Belladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

501-06-4 | |

| Record name | Belladine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=501-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Belladine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70331595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Belladine as a phenethylamine alkaloid

An In-depth Technical Guide to Belladine: A Phenethylamine (B48288) Alkaloid Core

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a phenethylamine alkaloid found in various plant species, most notably within the Amaryllidaceae family. It serves as a crucial biosynthetic precursor to a wide array of over 650 structurally diverse Amaryllidaceae alkaloids, many of which exhibit significant pharmacological properties.[1] Beyond its role as an intermediate, this compound itself and its derivatives have demonstrated intrinsic biological activities, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition.[2][3] This technical guide provides a comprehensive overview of this compound, covering its chemical properties, biosynthesis, chemical synthesis, pharmacological profile, and detailed experimental protocols relevant to its study. All quantitative data are summarized for clarity, and key processes are visualized using standardized diagrams to facilitate understanding for research and drug development applications.

Chemical and Physical Properties

This compound, systematically named N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine, is classified as a tertiary amino compound and a phenethylamine alkaloid.[2] Its structure consists of an N-methyl-4-methoxyphenylethylamine core with an N-(3,4-dimethoxybenzyl) substituent.[2] This structure is foundational for the subsequent enzymatic cyclization reactions that form the diverse skeletons of other Amaryllidaceae alkaloids.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | PubChem[2] |

| Molecular Formula | C₁₉H₂₅NO₃ | PubChem[2] |

| Molecular Weight | 315.4 g/mol | PubChem[2] |

| CAS Number | 501-06-4 | PubChem[2] |

| ChEBI ID | CHEBI:3005 | PubChem[2] |

| Canonical SMILES | CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | PubChem[2] |

Biosynthesis of this compound

The biosynthesis of this compound is a key branch point in the formation of all Amaryllidaceae alkaloids. The pathway originates from the aromatic amino acids L-phenylalanine and L-tyrosine. L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA), while L-tyrosine is decarboxylated to form tyramine (B21549). The central reaction is the condensation of tyramine and 3,4-DHBA to form the common metabolic intermediate, northis compound.[3] this compound is subsequently formed through methylation steps.

References

Belladine: A Core Plant Metabolite in Amaryllidaceae Alkaloid Biosynthesis and a Scaffold for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Belladine, a phenethylamine (B48288) alkaloid found within the Amaryllidaceae plant family, serves as a crucial biosynthetic precursor to a wide array of pharmacologically significant alkaloids. While its primary role in nature is that of an intermediate, this compound and its synthetic derivatives have garnered increasing interest for their intrinsic biological activities, including cholinesterase inhibition and antiviral properties. This technical guide provides a comprehensive overview of this compound as a plant metabolite, detailing its chemical properties, natural occurrence, biosynthetic pathway, and known pharmacological effects. This document is intended to be a resource for researchers in natural product chemistry, pharmacology, and drug development, offering detailed experimental protocols and quantitative data to facilitate further investigation into this versatile scaffold.

Introduction

The Amaryllidaceae family of flowering plants is a rich source of structurally diverse and biologically active alkaloids, many of which have been investigated for their therapeutic potential.[1][2] A prominent example is galanthamine, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[3] The biosynthetic pathways leading to these complex molecules converge at a key intermediate: this compound.[4]

This compound is a tertiary amino compound characterized by a N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine structure.[4] Its chemical framework is derived from the aromatic amino acids L-phenylalanine and L-tyrosine.[5][6] While often considered a stepping stone to more complex alkaloids, studies on this compound and its immediate precursor, northis compound (B1215549), have revealed their own spectrum of biological activities, suggesting potential for independent therapeutic applications.[7][8] This guide will delve into the technical details of this compound, from its biogenesis to its potential as a lead compound in drug discovery.

Chemical and Physical Properties

This compound is a moderately lipophilic molecule with the following key properties:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₅NO₃ | [4] |

| Molecular Weight | 315.41 g/mol | [9] |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine | [4] |

| CAS Number | 501-06-4 | [4] |

| ChEBI ID | CHEBI:3005 | [4] |

| PubChem CID | 441586 | [4] |

| Canonical SMILES | CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC | [10] |

| InChIKey | LTXRLUQBZWBCGH-UHFFFAOYSA-N | [4] |

Natural Occurrence

This compound is a characteristic metabolite of plants belonging to the Amaryllidaceae family. It has been identified in various genera, often co-occurring with other Amaryllidaceae alkaloids. Notable plant sources include:

The concentration of this compound in these plants can vary depending on the species, cultivar, developmental stage, and environmental conditions.

Biosynthesis

The biosynthesis of this compound is a multi-step process that begins with the aromatic amino acids L-phenylalanine and L-tyrosine. The pathway converges to form the key precursor, northis compound, which is subsequently methylated to yield this compound.

Formation of Precursors

The biosynthetic pathway commences with the conversion of L-phenylalanine to 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and L-tyrosine to tyramine (B21549).[5][6]

-

From L-Phenylalanine to 3,4-DHBA: This arm of the pathway involves a series of enzymatic reactions within the phenylpropanoid pathway. L-phenylalanine is first deaminated by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. Subsequent hydroxylations catalyzed by cinnamate 4-hydroxylase (C4H) and potentially a coumarate 3-hydroxylase (C3H) lead to caffeic acid, which is then converted to 3,4-DHBA.[1][5]

-

From L-Tyrosine to Tyramine: L-tyrosine undergoes decarboxylation catalyzed by tyrosine decarboxylase (TYDC) to produce tyramine.[1]

Formation of Northis compound

The condensation of tyramine and 3,4-DHBA is a critical step in the formation of the this compound scaffold. This reaction is catalyzed by northis compound synthase (NBS) , which facilitates a Mannich-like reaction to form a Schiff base intermediate, norcraugsodine.[6][12] This unstable intermediate is then reduced to northis compound by noroxomaritidine/norcraugsodine reductase (NR) .[12]

N-Methylation to this compound

The final step in the formation of this compound is the N-methylation of northis compound. This reaction is catalyzed by an N-methyltransferase (NMT), which transfers a methyl group, typically from S-adenosyl methionine (SAM), to the secondary amine of northis compound.

Biosynthetic Pathway Diagram

// Reactants Phe [label="L-Phenylalanine", fillcolor="#EA4335"]; Tyr [label="L-Tyrosine", fillcolor="#EA4335"];

// Intermediates Cinnamic [label="Cinnamic Acid"]; pCoumaric [label="p-Coumaric Acid"]; Caffeic [label="Caffeic Acid"]; DHBA [label="3,4-Dihydroxybenzaldehyde", fillcolor="#FBBC05"]; Tyramine [label="Tyramine", fillcolor="#FBBC05"]; Norcraugsodine [label="Norcraugsodine (Schiff Base)"]; Northis compound [label="Northis compound", fillcolor="#34A853"]; this compound [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Enzymes PAL [label="PAL", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; C4H [label="C4H", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; C3H [label="C3H", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; TYDC [label="TYDC", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; NBS [label="NBS", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; NR [label="NR", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"]; NMT [label="N-Methyltransferase", shape=ellipse, fillcolor="#F1F3F4", color="#34A853"];

// Phenylalanine Pathway Phe -> Cinnamic [label=" "]; Cinnamic -> PAL [dir=none, style=dotted, arrowhead=none]; PAL -> pCoumaric [label=" "]; pCoumaric -> C4H [dir=none, style=dotted, arrowhead=none]; C4H -> Caffeic [label=" "]; Caffeic -> C3H [dir=none, style=dotted, arrowhead=none]; C3H -> DHBA [label="Multiple Steps"];

// Tyrosine Pathway Tyr -> Tyramine [label=" "]; Tyramine -> TYDC [dir=none, style=dotted, arrowhead=none];

// Condensation and Reduction {rank=same; DHBA; Tyramine;} DHBA -> Norcraugsodine; Tyramine -> Norcraugsodine; NBS [pos="3.5,2.5!"]; edge [style=invis]; DHBA -> NBS; Tyramine -> NBS; edge [style=solid]; NBS -> Norcraugsodine [style=dotted]; Norcraugsodine -> Northis compound [label=" "]; Northis compound -> NR [dir=none, style=dotted, arrowhead=none];

// N-Methylation Northis compound -> this compound [label=" "]; this compound -> NMT [dir=none, style=dotted, arrowhead=none]; }

Biological Activities and Quantitative Data

This compound and its derivatives have been reported to exhibit a range of biological activities. The primary focus of research has been on their potential as cholinesterase inhibitors for the management of neurodegenerative diseases.

Cholinesterase Inhibition

This compound and its analogues have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of these enzymes increases acetylcholine levels in the brain, a key therapeutic strategy for Alzheimer's disease.

| Compound | Target | IC₅₀ (µM) | Reference |

| 4'-O-demethylthis compound | hBuChE | 30.7 ± 4.0 | [2] |

| Carltonine A | hBuChE | 0.913 ± 0.02 | [13] |

| Carltonine B | hBuChE | 0.031 ± 0.001 | [13] |

| Northis compound | BuChE | 26.1 - 91.6 | [14] |

| 3',4'-O-dimethylnorthis compound | AChE | 319.6 | [7] |

hBuChE: human Butyrylcholinesterase

Antiviral Activity

Derivatives of this compound have been synthesized and evaluated for their antiviral properties. This compound N-oxides, in particular, have shown activity against the influenza A virus.[3] Northis compound and its O-methylated derivatives have also demonstrated activity against the dengue virus (DENV).[14]

| Compound | Virus | EC₅₀ (µM) | Selectivity Index (SI) | Reference |

| This compound N-oxide derivative 12h | Influenza A | ~70-73 µg/mL | >2.7 | [12] |

| 3,4-dihydroxybenzaldehyde | DENV | 24.1 | 7.2 | [14] |

| Norcraugsodine | DENV | 44.9 | 3.2 | [14] |

| 4'-O-methylnorthis compound | DENV | >200 | >4.9 | [14] |

| 3'-O-methylnorthis compound | DENV | >200 | >4.5 | [14] |

| 3',4'-O-dimethylnorthis compound | DENV | >200 | 4.8 | [14] |

Anticancer and Cytotoxic Activity

Northis compound and its precursors have been evaluated for their cytotoxic effects on various cancer cell lines.

| Compound | Cell Line | CC₅₀ (µM) | Reference |

| Norcraugsodine | THP-1 (monocytic leukemia) | 27.0 | [14] |

| Northis compound | Huh7 (hepatocarcinoma) | 72.6 | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound.

Isolation of this compound from Plant Material

The following is a general protocol for the extraction and isolation of this compound from Amaryllidaceae plant material, such as the bulbs of Narcissus pseudonarcissus.

Workflow Diagram:

Methodology:

-

Extraction:

-

Fresh plant material (e.g., 1 kg of Narcissus bulbs) is homogenized in methanol acidified with 0.1% sulfuric acid.

-

The homogenate is macerated or sonicated for 24 hours at room temperature.

-

The mixture is filtered, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

-

Acid-Base Partitioning:

-

The crude extract is dissolved in 1 M sulfuric acid and washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove neutral and acidic compounds.

-

The acidic aqueous phase is then basified to pH 9-10 with ammonium (B1175870) hydroxide.

-

The alkaloids are extracted from the basified aqueous phase with an organic solvent (e.g., a mixture of dichloromethane (B109758) and methanol).

-

-

Chromatographic Purification:

-

The organic extract containing the alkaloids is concentrated and subjected to column chromatography on silica (B1680970) gel or alumina.

-

Elution is performed with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol, with increasing polarity.

-

Fractions are collected and analyzed by thin-layer chromatography (TLC).

-

Fractions containing this compound are pooled and may require further purification by preparative high-performance liquid chromatography (HPLC).

-

Chemical Synthesis of this compound

This compound can be synthesized from commercially available starting materials. The following is a two-step protocol adapted from the synthesis of northis compound.[1]

Workflow Diagram:

Methodology:

-

Step 1: Reductive Amination to form the Secondary Amine

-

Dissolve 3,4-dimethoxybenzaldehyde and 4-methoxyphenethylamine in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the resulting secondary amine by column chromatography.

-

-

Step 2: N-Methylation

-

Dissolve the secondary amine from Step 1 in a mixture of formic acid and formaldehyde (B43269) (Eschweiler-Clarke reaction).

-

Heat the reaction mixture to reflux until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, basify with a suitable base (e.g., sodium hydroxide), and extract the product with an organic solvent.

-

Purify the final product, this compound, by column chromatography.

-

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE and BChE inhibitors.

Methodology:

-

Reagent Preparation:

-

Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).

-

Prepare stock solutions of the test compound (this compound) in a suitable solvent (e.g., DMSO).

-

Prepare solutions of AChE or BChE in the phosphate buffer.

-

Prepare a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI) for AChE or butyrylthiocholine (B1199683) iodide (BTCI) for BChE, in the phosphate buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the phosphate buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

-

Quantitative Analysis by HPLC

This protocol provides a framework for the quantitative analysis of this compound in plant extracts.

Methodology:

-

Sample Preparation:

-

Extract the plant material as described in the isolation protocol.

-

The final alkaloid extract is dissolved in a known volume of the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a wavelength where this compound shows maximum absorbance (determined by UV-Vis spectrophotometry).

-

Injection Volume: Typically 10-20 µL.

-

-

Quantification:

-

Prepare a calibration curve using a series of standard solutions of pure this compound of known concentrations.

-

Inject the standards and the sample into the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.

-

Signaling Pathways

While direct studies on the signaling pathways modulated by this compound are limited, its role as a precursor to pharmacologically active alkaloids provides an indirect link to several pathways.

Cholinergic Signaling

As a precursor to galanthamine, a known AChE inhibitor, the this compound scaffold is intrinsically linked to the cholinergic signaling pathway. By inhibiting the breakdown of acetylcholine, compounds derived from this compound can enhance cholinergic neurotransmission, which is crucial for cognitive functions such as memory and learning.

Potential for Further Investigation

The diverse biological activities of other Amaryllidaceae alkaloids, such as anticancer and antiviral effects, suggest that this compound-derived compounds may interact with a variety of cellular signaling pathways. Further research is warranted to explore the direct effects of this compound and its synthetic derivatives on pathways involved in cell proliferation, apoptosis, and immune responses.

Logical Relationship Diagram:

Conclusion and Future Perspectives

This compound stands as a pivotal molecule in the intricate web of Amaryllidaceae alkaloid biosynthesis. While its natural role is primarily that of a precursor, the inherent biological activities of the this compound scaffold and its derivatives are gaining recognition. The data and protocols presented in this guide underscore the potential of this compound as a valuable tool for researchers and a promising starting point for the development of novel therapeutics, particularly in the realm of neurodegenerative disorders.

Future research should focus on a more comprehensive evaluation of this compound's pharmacological profile, including its effects on a wider range of biological targets and signaling pathways. The development of more efficient and stereoselective synthetic routes will be crucial for generating a diverse library of this compound analogues for structure-activity relationship studies. Furthermore, quantitative analysis of this compound content in a broader range of Amaryllidaceae species could unveil new and potent natural sources. Through continued investigation, the full therapeutic potential of this core plant metabolite can be unlocked.

References

- 1. researchgate.net [researchgate.net]

- 2. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Determination of flavonoids in plant material by HPLC with diode-array and electro-array detections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Properties of Belladine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Belladine. It includes detailed information on its physicochemical characteristics, biosynthetic pathway, and methods for its extraction and biological evaluation, with a focus on its role as a cholinesterase inhibitor.

Chemical Identity and Structure

This compound is a phenethylamine (B48288) alkaloid that serves as a crucial intermediate in the biosynthesis of a wide range of Amaryllidaceae alkaloids.[1] Its core structure consists of an N-methyl-4-methoxyphenylethylamine moiety with an N-(3,4-dimethoxybenzyl) substituent.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)-N-methylethanamine[1] |

| CAS Number | 501-06-4[1] |

| Molecular Formula | C₁₉H₂₅NO₃[1] |

| Canonical SMILES | CN(CCC1=CC=C(C=C1)OC)CC2=CC(=C(C=C2)OC)OC |

| InChI Key | LTXRLUQBZWBCGH-UHFFFAOYSA-N |

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 315.4 g/mol | PubChem[1] |

| Exact Mass | 315.18344366 Da | PubChem[1] |

| XLogP3 | 3.6 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 30.9 Ų | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 8 | PubChem[1] |

Solubility Profile: As a tertiary amine alkaloid, this compound is expected to be sparingly soluble in water and readily soluble in organic solvents such as chloroform (B151607), methanol (B129727), ethanol (B145695), and acetone. Its basic nitrogen atom allows for the formation of salts (e.g., with HCl or H₂SO₄), which would exhibit greater aqueous solubility.

Biological Activity and Significance

This compound is primarily recognized for two key roles in biochemistry:

-

Cholinesterase Inhibition: this compound has been identified as an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[2] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While not as potent as some of its alkaloid derivatives like galanthamine (B1674398), this compound's activity provides a valuable scaffold for the development of new selective BuChE inhibitors.[2]

-

Biosynthetic Precursor: this compound is a central intermediate in the biosynthesis of over 650 structurally diverse Amaryllidaceae alkaloids. It is formed from the methylation of northis compound, which itself arises from the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde. The this compound structure undergoes subsequent intramolecular oxidative coupling reactions to form the characteristic skeletons of various alkaloid types, including the crinine, lycorine, and galanthamine types.

Experimental Protocols

Extraction from Natural Sources

This compound can be isolated from various plants of the Amaryllidaceae family, such as Amaryllis belladonna and Narcissus pseudonarcissus. The following is a generalized acid-base extraction protocol for Amaryllidaceae alkaloids.

Protocol: Acid-Base Extraction of this compound

-

Preparation: Fresh plant material (e.g., bulbs) is minced, dried at 40°C, and finely powdered.

-

Maceration: The powdered material is macerated with 96% ethanol (EtOH) or methanol (MeOH) at room temperature for 48-72 hours. This step is typically repeated 3-4 times to ensure exhaustive extraction.

-

Concentration: The combined alcoholic extracts are filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

Acidification: The crude extract is acidified to pH 2-3 with 2-5% sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). This protonates the basic alkaloids, rendering them water-soluble.

-

Defatting: The acidic aqueous solution is washed with an organic solvent such as diethyl ether (Et₂O) or dichloromethane (B109758) (CH₂Cl₂) to remove neutral and weakly basic compounds, including fats and pigments.

-

Basification: The aqueous phase is then basified to pH 9-10 with a base, such as ammonium (B1175870) hydroxide (B78521) (NH₄OH) or sodium carbonate (Na₂CO₃), to deprotonate the alkaloids and make them soluble in organic solvents.

-

Final Extraction: The basic aqueous solution is extracted multiple times with an organic solvent like chloroform (CHCl₃) or a CHCl₃/Et₂O mixture.

-

Purification: The combined organic extracts are dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated in vacuo. The resulting crude alkaloid mixture, containing this compound, is then subjected to further purification using chromatographic techniques such as column chromatography (using alumina (B75360) or silica (B1680970) gel) and High-Performance Liquid Chromatography (HPLC).

Cholinesterase Inhibition Assay

The inhibitory activity of this compound against AChE and BuChE can be quantified using a spectrophotometric method developed by Ellman.

Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

-

Principle: The enzyme hydrolyzes a thiocholine (B1204863) ester substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured by its absorbance at 412 nm. An inhibitor will reduce the rate of this color change.

-

Reagent Preparation:

-

Buffer: 100 mM Phosphate Buffer, pH 8.0.

-

DTNB Solution: Prepare a stock solution of DTNB in the buffer.

-

Substrate Solution: Prepare stock solutions of acetylthiocholine (B1193921) iodide (ATCI) and S-butyrylthiocholine iodide (BTCI) in deionized water.

-

Enzyme Solution: Prepare stock solutions of AChE (from electric eel or human recombinant) and BuChE (from equine or human serum) in buffer.

-

Inhibitor Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions to obtain a range of concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add:

-

Phosphate buffer.

-

DTNB solution.

-

Test inhibitor solution (this compound at various concentrations) or buffer/solvent for control.

-

Enzyme solution (AChE or BuChE).

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the substrate solution (ATCI for AChE, BTCI for BuChE) to all wells.

-

Immediately measure the absorbance at 412 nm using a microplate reader in a kinetic mode, taking readings every 30-60 seconds for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the reaction rate (V) for each concentration (change in absorbance per minute).

-

Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Mandatory Visualizations

Biosynthetic Pathway of this compound

The following diagram illustrates the key steps in the biosynthesis of this compound from the amino acid precursors L-Phenylalanine and L-Tyrosine.

Caption: Key steps in the biosynthetic pathway leading to this compound.

Experimental Workflow for Cholinesterase Inhibition Assay

This diagram outlines the logical workflow for determining the inhibitory potential of this compound using the Ellman's method.

Caption: Logical workflow for the in vitro cholinesterase inhibition assay.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Norbelladine (B1215549) Derivatives and Their Biological Activities

Northis compound, a core structural scaffold, serves as the central precursor in the biosynthesis of over 650 distinct Amaryllidaceae alkaloids.[1][2] These alkaloids are renowned for a wide spectrum of therapeutic properties, including antiviral, anti-cholinesterase, and anticancer effects.[3][4] While research has historically focused on more complex downstream alkaloids like galanthamine (B1674398) and lycorine, recent attention has shifted towards northis compound and its synthetic derivatives.[1][5] These simpler compounds are not only crucial biosynthetic intermediates but also possess significant and diverse biological activities of their own, making them attractive targets for drug discovery and development.[6][7]

This guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of key northis compound derivatives, with a focus on their potential as therapeutic agents.

Biological Activities of Northis compound Derivatives

Northis compound derivatives have demonstrated a range of biological effects, primarily centered around neuroprotective, antiviral, and cytotoxic activities. The substitution patterns on the aromatic rings and the nitrogen atom of the ethylamine (B1201723) chain significantly influence their potency and selectivity.[5][8]

Anticholinesterase Activity: Implications for Alzheimer's Disease

A key therapeutic strategy for managing Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that degrade the neurotransmitter acetylcholine (B1216132).[9][10] Several northis compound derivatives have been identified as potent and selective inhibitors of these enzymes, particularly BuChE, which plays a more significant role in acetylcholine hydrolysis in the later stages of the disease.[9]

Northis compound and its O-methylated and O,N-methylated forms exhibit significant BuChE inhibitory properties.[3][5] Notably, N-methylation of the northis compound scaffold has been shown to enhance BuChE inhibition. N-methylnorthis compound was found to be the most potent inhibitor in one study, with an IC50 value of 3.94 µM, representing a twofold increase in activity compared to northis compound itself.[5] Another derivative, compound 6 from a study by Korabecny et al., showed exceptionally potent and selective BuChE inhibition with an IC50 value in the nanomolar range (72 nM) and a selectivity index over AChE of almost 1400.[9]

Table 1: Cholinesterase Inhibitory Activity of Northis compound Derivatives

| Compound | hAChE IC50 (µM) | hBuChE IC50 (µM) | Selectivity Index (AChE/BuChE) | Reference |

|---|---|---|---|---|

| Northis compound | > 100 | 26.1 - 33.26 | - | [2][3] |

| 3'-O-methylnorthis compound | > 100 | 79.5 | - | [3] |

| 4'-O-methylnorthis compound | > 100 | 66.2 | - | [3] |

| 3',4'-O-dimethylnorthis compound | > 100 | 91.6 | - | [3] |

| N-methylnorthis compound | > 50 | 3.94 | > 12.69 | [5] |

| 4'-O,N-dimethylnorthis compound | > 50 | 5.86 | > 8.53 | [5] |

| Compound 6 (Korabecny et al.) | 100 | 0.072 | ~1400 | [9] |

| Galanthamine (Control) | 1.12 | 14.53 | 0.077 |[9] |

hAChE: human Acetylcholinesterase; hBuChE: human Butyrylcholinesterase.

Antiviral Activity

Derivatives of northis compound have been evaluated for their antiviral potential against several RNA viruses, including Dengue virus (DENV), Human Immunodeficiency Virus 1 (HIV-1), and human coronavirus (HCoV-OC43).[3][5][11]

Against DENV, several O-methylated derivatives, including 3'-O-methylnorthis compound and 4'-O-methylnorthis compound, efficiently inhibited viral replication at non-cytotoxic concentrations.[3] The precursor 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) and the intermediate norcraugsodine also showed anti-DENV activity, with EC50 values ranging from 24.1 to 44.9 µM.[4][8] However, the O-methylation of norcraugsodine was found to abolish its anti-DENV potential completely.[3]

In the case of HIV-1, inhibition was generally observed only at concentrations that were also cytotoxic to the host cells (THP-1), suggesting that the effect was likely due to general cell death rather than a specific antiviral mechanism.[3][12] N-methylation of the northis compound scaffold did not significantly alter the antiviral activity profile.[5]

Table 2: Antiviral and Cytotoxic Activity of Northis compound Derivatives

| Compound | Antiviral EC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Virus / Cell Line | Reference |

|---|---|---|---|---|---|

| 3,4-DHBA | 24.1 | 173.8 | 7.2 | DENV / Huh7 | [4][8] |

| Norcraugsodine | 44.9 | 143.2 | 3.2 | DENV / Huh7 | [4][8] |

| Northis compound | > 200 | 72.6 | - | DENV / Huh7 | [4][8] |

| 3'-O-methylnorthis compound | 38.6 | > 175 | > 4.5 | DENV / Huh7 | [4][8] |

| 4'-O-methylnorthis compound | 35.5 | > 175 | > 4.9 | DENV / Huh7 | [4][8] |

| 3',4'-O-dimethylnorthis compound | 36.8 | 175.7 | 4.8 | DENV / Huh7 | [4][8] |

| Norcraugsodine | - | 27.0 | - | - / THP-1 | [4][8] |

| Northis compound | - | 148 | - | - / THP-1 | [5] |

| N-methylnorthis compound | > 50 | 227 | - | DENV / THP-1 |[5] |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration.

Cytotoxic Activity

The cytotoxic effects of northis compound derivatives have been assessed against several human cancer cell lines, including acute monocytic leukemia (THP-1), hepatocarcinoma (Huh7), and adenocarcinoma (HCT-8).[3][5][13]

Northis compound itself was found to be the most cytotoxic compound against hepatocarcinoma Huh7 cells (CC50 = 72.6 µM), while its precursor norcraugsodine was highly cytotoxic to monocytic leukemia THP-1 cells (CC50 = 27.0 µM).[4][8] In general, HCT-8 adenocarcinoma cells showed low sensitivity to these compounds.[5] The introduction of N-methylation on the northis compound structure did not significantly enhance its cytotoxic properties.[5]

Table 3: Cytotoxic Activity (CC50) of Northis compound Derivatives on Cancer Cell Lines

| Compound | CC50 on THP-1 (µM) | CC50 on Huh7 (µM) | CC50 on HCT-8 (µM) | Reference |

|---|---|---|---|---|

| Norcraugsodine | 27.0 | 143.2 | - | [4][8] |

| Northis compound | 148 | 72.6 | > 500 | [4][5] |

| 3'-O-methylnorthis compound | > 200 | > 175 | - | [3] |

| 4'-O-methylnorthis compound | > 200 | > 175 | - | [3] |

| 3',4'-O-dimethylnorthis compound | > 200 | 175.7 | - | [3] |

| N-methylnorthis compound | 227 | 386 | > 500 | [5] |

| 3'-O,N-dimethylnorthis compound | 212 | 233 | > 500 | [5] |

| Lycorine (Control) | - | - | 1.1 |[14] |

Anti-inflammatory Activity

Limited studies have explored the anti-inflammatory potential of northis compound. One report indicated that northis compound can inhibit cyclooxygenase enzymes COX-1 and COX-2 by 51% and 25%, respectively, at a low concentration of 0.25 µM.[7] It was also shown to inhibit NF-κB activation by 23% at a concentration of 10 µM, suggesting a potential mechanism for its anti-inflammatory effects.[7]

Visualization of Pathways and Workflows

Biosynthesis of Northis compound Derivatives

All Amaryllidaceae alkaloids originate from northis compound, which is formed through the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde (3,4-DHBA).[1][15] This core structure then undergoes various modifications, such as O-methylation and N-methylation, to produce a diverse array of derivatives.[16]

Caption: Biosynthesis of northis compound and its subsequent methylation.

Experimental Workflows

The biological evaluation of northis compound derivatives follows structured experimental protocols to ensure reproducibility and accuracy.

Workflow for Cholinesterase Inhibition Assay:

References

- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors [mdpi.com]

- 2. depot-e.uqtr.ca [depot-e.uqtr.ca]

- 3. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Chemical synthesis and biological activities of Amaryllidaceae alkaloid northis compound derivatives and precursors - Cognitio [depot-e.uqtr.ca]

- 9. Amaryllidaceae Alkaloids of Northis compound-Type as Inspiration for Development of Highly Selective Butyrylcholinesterase Inhibitors: Synthesis, Biological Activity Evaluation, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Progress on Biological Activity of Amaryllidaceae and Further Isoquinoline Alkaloids in Connection with Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Characterization of northis compound synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 16. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Belladine-Type Amaryllidaceae Alkaloids: From Biosynthesis to Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of belladine-type Amaryllidaceae alkaloids, a class of natural products with burgeoning interest in the scientific community for their diverse pharmacological activities. This document details their biosynthesis, chemical structures, and biological activities, with a focus on quantitative data and detailed experimental methodologies to support further research and development.

Core Concepts: The this compound Scaffold

This compound-type alkaloids are a structurally distinct class of Amaryllidaceae alkaloids characterized by a unique N-benzyl-N-phenethylamine core structure. They are considered key biosynthetic precursors to a wide array of other more complex Amaryllidaceae alkaloids.[1] The prototypical member of this class is this compound itself. Variations in the oxygenation and methylation patterns on the aromatic rings give rise to a variety of derivatives, each with potentially unique biological properties.

Biosynthesis of this compound-Type Alkaloids

The biosynthesis of this compound-type alkaloids originates from the aromatic amino acids L-phenylalanine and L-tyrosine.[2] The pathway commences with the formation of 3,4-dihydroxybenzaldehyde (B13553) and tyramine (B21549).[2] A key step involves the condensation of these two precursors to form the intermediate northis compound (B1215549).[1][3] Subsequent O-methylation and other modifications of northis compound lead to the formation of this compound and its various derivatives.[3] The enzyme northis compound synthase has been identified as a key catalyst in this pathway.

Figure 1: Biosynthetic pathway of this compound-type alkaloids.

Quantitative Biological Activity Data

The following tables summarize the quantitative data for various biological activities of this compound-type alkaloids and their derivatives.

Table 1: Cholinesterase Inhibitory Activity

| Compound | Target | IC50 (µM) | Source |

| Northis compound | Butyrylcholinesterase (BuChE) | 26.1 - 33.26 | [4] |

| 3'-O-Methylnorthis compound | Butyrylcholinesterase (BuChE) | > 4.5 (SI) | [4] |

| 4'-O-Methylnorthis compound | Butyrylcholinesterase (BuChE) | > 4.9 (SI) | [4] |

| 3',4'-O-Dimethylnorthis compound | Acetylcholinesterase (AChE) | 319.6 | [4] |

| 3',4'-O-Dimethylnorthis compound | Butyrylcholinesterase (BuChE) | 91.6 | [4][5] |

| Carltonine A | Butyrylcholinesterase (hBuChE) | 0.913 | [6] |

| Carltonine B | Butyrylcholinesterase (hBuChE) | 0.031 | [6] |

| 6-O-Demethylthis compound | Acetylcholinesterase (AChE) | 223.2 | [2] |

| 6-O-Demethylthis compound | Butyrylcholinesterase (BChE) | 115.7 | [2] |

| 4'-O-Demethylthis compound | Acetylcholinesterase (AChE) | 606.8 | [2] |

| 4'-O-Demethylthis compound | Butyrylcholinesterase (BChE) | 30.7 | [2][6] |

Table 2: Cytotoxicity Data

| Compound | Cell Line | CC50 (µM) | Source |

| Norcraugsodine | THP-1 | 27.0 | [1][4][7] |

| Northis compound | THP-1 | 99.0 | [1] |

| Northis compound | Huh7 | 72.6 | [1][4][7] |

| 3'-O-Methylnorthis compound | THP-1 | > 200 | [1] |

| 3,4-Dihydroxybenzaldehyde | THP-1 | 63.6 | [1] |

| 3,4-Dihydroxybenzaldehyde | Huh7 | 173.1 | [1] |

| N-Methylnorthis compound | THP-1 | 227 | [8] |

| N-Methylnorthis compound | Huh7 | 386 | [8] |

Table 3: Antiviral Activity Data

| Compound | Virus | Cell Line | EC50 (µM) | Selectivity Index (SI) | Source |

| Norcraugsodine | Dengue Virus (DENV) | Huh7 | 44.9 | 3.2 | [4][7] |

| Northis compound | Dengue Virus (DENV) | Huh7 | 50.4 | 1.5 | [1] |

| 3'-O-Methylnorthis compound | Dengue Virus (DENV) | Huh7 | > 4.5 | > 4.5 | [4][7] |

| 4'-O-Methylnorthis compound | Dengue Virus (DENV) | Huh7 | > 4.9 | > 4.9 | [4][7] |

| 3',4'-O-Dimethylnorthis compound | Dengue Virus (DENV) | Huh7 | 24.1 | 4.8 | [4][7] |

| 3,4-Dihydroxybenzaldehyde | Dengue Virus (DENV) | Huh7 | 34.4 | 7.2 | [4][7] |

| N-Methylnorthis compound | Dengue Virus (DENV) | Huh7 | 95.76 | 5.7 | [9] |

| 4'-O,N-Dimethylnorthis compound | Dengue Virus (DENV) | Huh7 | 67.74 | >6.28 | [9] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound-type alkaloids.

Synthesis of Northis compound Derivatives

The synthesis of northis compound and its O-methylated derivatives is typically achieved through a reductive amination reaction between the corresponding substituted benzaldehyde and tyramine.

Figure 2: General workflow for the synthesis of northis compound derivatives.

Protocol:

-

Reaction Setup: Dissolve equimolar amounts of the appropriate substituted benzaldehyde and tyramine in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Reduction: Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄), portion-wise to the reaction mixture at room temperature.

-

Quenching: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water or a dilute acid.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to determine the inhibitory activity of compounds against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Prepare solutions of AChE or BuChE in phosphate-buffered saline (PBS).

-

Prepare a solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), in PBS.

-

Prepare a solution of Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), in PBS.

-

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations.

-

Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period.

-

Initiate the reaction by adding the substrate solution.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Protocol:

-

Cell Seeding: Seed cells (e.g., THP-1 or Huh7) in a 96-well plate at a predetermined density and allow them to adhere overnight.[10]

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to an untreated control.

-

Determine the CC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting cell viability against the logarithm of the compound concentration.

-

Antiviral Assay (Plaque Reduction Assay)

This assay is used to quantify the ability of a compound to inhibit the replication of a virus.

Figure 3: Workflow for a plaque reduction antiviral assay.

Protocol:

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero or Huh7) in multi-well plates.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound.

-

Virus Infection: Infect the cells with a known amount of virus.

-

Overlay: After an adsorption period, remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose (B213101) or carboxymethylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for several days to allow for the formation of plaques (localized areas of cell death).

-

Staining: Fix the cells and stain with a dye (e.g., crystal violet) to visualize the plaques.

-

Data Analysis:

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction compared to an untreated virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

-

Conclusion and Future Directions

This compound-type Amaryllidaceae alkaloids represent a promising class of natural products with a diverse range of biological activities. Their potential as cholinesterase inhibitors for the management of neurodegenerative diseases, as well as their antiviral and cytotoxic properties, warrants further investigation. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to explore the therapeutic potential of these fascinating molecules. Future research should focus on the synthesis of novel derivatives to establish clear structure-activity relationships, elucidation of their mechanisms of action, and in vivo evaluation of their efficacy and safety.

References

- 1. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol to evaluate the antiviral effect of FDA-approved drugs against dengue virus in Huh7 cells and AG129 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Amaryllidaceae Alkaloids of this compound-Type from Narcissus pseudonarcissus cv. Carlton as New Selective Inhibitors of Butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical Synthesis and Biological Activities of Amaryllidaceae Alkaloid Northis compound Derivatives and Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Northis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Cytotoxicity of Phorbol 12- Myristate 13-Acetate and Lipopolysaccharide on THP-1 Cells and an Optimized Differentiation Protocol [mdpi.com]

An In-depth Technical Guide to the Biosynthesis of Amaryllidaceae Alkaloids from Norbelladine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amaryllidaceae alkaloids (AAs) are a large and structurally diverse group of over 650 nitrogen-containing specialized metabolites found almost exclusively in the Amaryllidaceae plant family. [1]These compounds are renowned for their significant pharmacological properties. The most prominent example is galanthamine (B1674398), an acetylcholinesterase inhibitor used for the symptomatic treatment of Alzheimer's disease. [2]Other AAs, such as lycorine (B1675740) and haemanthamine (B1211331), have shown potent anticancer and antiviral activities. [2] Despite their therapeutic importance, the complete biosynthetic pathways for most AAs are still under investigation. However, it is well-established that these diverse molecular skeletons originate from a common precursor, norbelladine (B1215549) . [2]This guide provides a detailed technical overview of the biosynthetic journey from northis compound to the major classes of Amaryllidaceae alkaloids, focusing on the key enzymatic steps, quantitative data, and the experimental protocols used for their elucidation.

The Genesis of Northis compound: The Common Precursor

The biosynthesis of all Amaryllidaceae alkaloids begins with the formation of northis compound. This foundational step involves the condensation of two primary metabolites derived from aromatic amino acids: tyramine (B21549) (from L-tyrosine) and 3,4-dihydroxybenzaldehyde (B13553) (3,4-DHBA) (from L-phenylalanine). [3] This crucial condensation is not a simple, single-enzyme reaction. Recent studies suggest a two-step mechanism catalyzed by two distinct enzymes that likely function together, possibly as a metabolon, to efficiently produce northis compound. [4][5]

-

Northis compound Synthase (NBS) : This enzyme catalyzes the initial condensation of tyramine and 3,4-DHBA to form an unstable imine intermediate (a Schiff base), specifically norcraugsodine. [4][6]2. Noroxomaritidine/Norcraugsodine Reductase (NR) : This reductase then acts on the imine intermediate, reducing it to form the stable northis compound molecule. [4][5] While both enzymes have been shown to produce northis compound in vitro when supplied with the precursors, their combined action is believed to be the more efficient physiological route. [4]

The Key Branch Point: 4′-O-Methylnorthis compound

Once formed, northis compound undergoes a critical methylation step that creates the central branch-point intermediate for the entire alkaloid family: 4′-O-methylnorthis compound . This reaction is catalyzed by the enzyme Northis compound 4′-O-methyltransferase (N4OMT) , which transfers a methyl group from S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of northis compound. [7][8] 4′-O-methylnorthis compound is the substrate for a series of intramolecular oxidative C-C coupling reactions, catalyzed by cytochrome P450 (CYP450) enzymes. The specific regiochemistry of this coupling—how the phenolic rings are joined—dictates which of the major alkaloid skeletal types will be formed. [9]

Major Biosynthetic Pathways via Oxidative Coupling

The diversification of the Amaryllidaceae alkaloids occurs through three primary modes of intramolecular phenol-phenol oxidative coupling of 4′-O-methylnorthis compound. These reactions are catalyzed by specific cytochrome P450 enzymes, such as those from the CYP96T subfamily. [9][10]

Para-Ortho′ Coupling: The Galanthamine-Type Pathway

This coupling links the para position of the tyramine-derived ring to the ortho position of the 3,4-DHBA-derived ring. This is a pivotal step in the formation of galanthamine. [9]

-

Key Enzyme : A cytochrome P450, identified as CYP96T1 in Narcissus sp. aff. pseudonarcissus, has been shown to catalyze this reaction, although it predominantly forms the para-para' coupled product. [9][10]Functional analyses of CYP96T homologs in Lycoris aurea have identified enzymes that are indeed responsible for para-ortho' scaffold formation. [10]* Product : The initial cyclized product is N-demethylnarwedine.

-

Subsequent Steps : N-demethylnarwedine is then reduced to form N-demethylgalanthamine, which is subsequently methylated to yield the final product, galanthamine . [7]

Ortho-Para′ Coupling: The Lycorine-Type Pathway

This pathway involves the coupling of the ortho position of the tyramine-derived ring to the para position of the 3,4-DHBA-derived ring. This leads to the formation of the lycorine and homolycorine (B1213549) skeletons.

-

Key Intermediate : The cyclization of 4′-O-methylnorthis compound via this route forms the foundational structure of alkaloids like lycorine .

-

Further Diversification : The lycorine skeleton can be further modified through hydroxylations, methylations, and rearrangements to produce a wide array of related alkaloids.

Para-Para′ Coupling: The Crinine (B1220781)/Haemanthamine-Type Pathway

The third major branch results from coupling the para position of the tyramine-derived ring to the para position of the 3,4-DHBA-derived ring. This leads to the crinine and haemanthamine series of alkaloids.

-

Key Enzyme : CYP96T1 from Narcissus sp. aff. pseudonarcissus was found to predominantly catalyze this para-para' C-C phenol (B47542) coupling. [9]* Products : This coupling forms the core structure of important alkaloids like crinine and haemanthamine . These skeletons can then undergo further enzymatic modifications to create derivatives such as narciclasine (B1677919) and tazettine.

Below is a diagram illustrating these divergent biosynthetic pathways originating from northis compound.

Quantitative Data on Key Biosynthetic Enzymes

The characterization of biosynthetic enzymes provides crucial data for understanding pathway flux and for engineering metabolic pathways in heterologous systems. The following table summarizes available kinetic data for key enzymes in the Amaryllidaceae alkaloid pathway.

| Enzyme | Organism | Substrate | Km (µM) | kcat (min-1) | Optimal pH | Optimal Temp. (°C) | Source |

| N4OMT | Narcissus sp. aff. pseudonarcissus | Northis compound | 1.6 | 1.3 | 8.8 | 45 | [11] |

| N-Methylnorthis compound | 2.6 | 2.6 | 8.8 | 45 | [11] | ||

| NpOMT | Narcissus papyraceus | Northis compound | 10.8 ± 1.1 | 1.9 ± 0.04 | ~7.5 | 37 | [3] |

| Caffeic Acid | 114.7 ± 11.2 | 1.3 ± 0.05 | ~7.5 | 37 | [3] | ||

| 3,4-DHBA | 240.5 ± 21.3 | 2.1 ± 0.07 | ~7.5 | 37 | [3] | ||

| NBS / NR | Various | - | N/A | N/A | - | - | [4][5] |

| CYP96T1 | Narcissus sp. aff. pseudonarcissus | 4'-O-Methylnorthis compound | N/A | N/A | - | - | [9] |

Note: N/A indicates that specific kinetic data such as Km and kcat were not available in the cited literature, as assays often focus on product identification rather than full kinetic characterization, especially for complex enzymes like P450s or the dual NBS/NR system.

Experimental Protocols

The elucidation of these biosynthetic pathways relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are overviews of key experimental methodologies.

Heterologous Expression and Purification of Biosynthetic Enzymes

This protocol is fundamental for producing sufficient quantities of a single, pure enzyme for in vitro characterization.

-

Gene Identification & Cloning : Candidate genes (e.g., N4OMT) are identified from transcriptome databases of Amaryllidaceae species. The coding sequence is amplified via PCR and cloned into an E. coli expression vector (e.g., pET vectors) containing an affinity tag (e.g., His6-tag). [7][12][13]2. Transformation and Expression : The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). [14]A small-scale culture is grown to mid-log phase (OD600 ≈ 0.6-0.8), and protein expression is induced, often with Isopropyl β-D-1-thiogalactopyranoside (IPTG). To improve protein solubility, expression is typically carried out at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 16-20 hours). [14]3. Cell Lysis and Purification : Cells are harvested by centrifugation and resuspended in a lysis buffer. Lysis is achieved through sonication or high-pressure homogenization. The soluble protein fraction is clarified by centrifugation. [12]4. Affinity Chromatography : The clarified lysate is loaded onto a chromatography column with a resin that specifically binds the affinity tag (e.g., Ni-NTA resin for His6-tagged proteins). After washing away unbound proteins, the target enzyme is eluted using a high concentration of an elution agent (e.g., imidazole).

-

Purity Assessment : The purity of the enzyme is assessed by SDS-PAGE, and the protein concentration is determined using a method like the Bradford or BCA assay.

In Vitro Enzyme Activity Assays

Once purified, the enzyme's function and kinetics can be determined. The following describes a typical assay for an O-methyltransferase like N4OMT.

-

Reaction Mixture Preparation : A standard reaction mixture is prepared in a microcentrifuge tube. A typical 100 µL reaction contains:

-

Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.8)

-

Cofactors (e.g., 5 mM MgCl2)

-

Methyl donor: S-adenosyl-L-methionine (SAM) (e.g., 200 µM)

-

Substrate: Northis compound (e.g., 100 µM)

-

Purified Enzyme (e.g., 1-5 µg) [7][15]2. Incubation : The reaction is initiated by adding the enzyme and incubated at an optimal temperature (e.g., 37-45°C) for a set time (e.g., 30-60 minutes). Control reactions are run simultaneously (e.g., no enzyme, no substrate) to account for non-enzymatic product formation. [7]3. Reaction Termination : The reaction is stopped, typically by adding an organic solvent like methanol (B129727) or ethyl acetate, which precipitates the enzyme.

-

-

Product Analysis : The mixture is centrifuged, and the supernatant is collected for analysis by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem MS (MS/MS) to identify and quantify the methylated product (4'-O-methylnorthis compound). [3][16] The workflow for identifying and characterizing a biosynthetic enzyme is visualized below.

Analytical Methods for Alkaloid Identification

The structural complexity of Amaryllidaceae alkaloids requires sophisticated analytical techniques for their separation, identification, and quantification.

-

HPLC-ESI-MS/MS : High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry is the cornerstone technique. [16] * HPLC : Separates the complex mixture of alkaloids in a plant extract or enzyme assay based on their physicochemical properties (e.g., using a C18 reverse-phase column). [17] * ESI-MS : Ionizes the separated molecules and measures their mass-to-charge ratio (m/z), providing the molecular weight of the parent compound.

-

MS/MS : The parent ion is selected and fragmented, creating a characteristic fragmentation pattern. This pattern acts as a "fingerprint" that can be used to identify the alkaloid by comparing it to known standards or fragmentation rules for different alkaloid types (e.g., crinane-types show neutral losses of 43 or 44 u, while tazettine-types show a loss of 57 u). [16][18]* Nuclear Magnetic Resonance (NMR) Spectroscopy : When a novel compound is discovered or when absolute structural confirmation is needed, NMR is employed. 1D (1H, 13C) and 2D (e.g., COSY, HSQC, HMBC, ROESY) NMR experiments are used to elucidate the complete chemical structure and stereochemistry of the purified alkaloid. [7][19]

-

Conclusion

The biosynthesis of Amaryllidaceae alkaloids from northis compound is a masterful example of metabolic diversification in plants. A core pathway involving condensation and methylation creates the key intermediate, 4′-O-methylnorthis compound. From this single molecule, a suite of specific cytochrome P450 enzymes catalyzes distinct intramolecular oxidative coupling reactions to generate the vast structural diversity of the galanthamine, lycorine, and crinine-type alkaloids. While significant progress has been made in identifying key enzymes like N4OMT and CYP96T1, many steps in these complex pathways remain to be fully characterized. Future research, leveraging transcriptomics, proteomics, and advanced analytical techniques, will continue to unravel these intricate biosynthetic networks, paving the way for metabolic engineering and synthetic biology approaches to produce these valuable therapeutic compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. The Amaryllidaceae alkaloids: biosynthesis and methods for enzyme discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic and in silico structural characterization of northis compound O-methyltransferase of Amaryllidaceae alkaloids biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Characterization of northis compound synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine [frontiersin.org]

- 5. Characterization of northis compound synthase and noroxomaritidine/norcraugsodine reductase reveals a novel catalytic route for the biosynthesis of Amaryllidaceae alkaloids including the Alzheimer’s drug galanthamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cloning and Characterization of a Northis compound 4′-O-Methyltransferase Involved in the Biosynthesis of the Alzheimer’s Drug Galanthamine in Narcissus sp. aff. pseudonarcissus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CYP96T1 of Narcissus sp. aff. pseudonarcissus Catalyzes Formation of the Para-Para' C-C Phenol Couple in the Amaryllidaceae Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uniprot.org [uniprot.org]

- 12. Heterologous protein expression in E. coli [protocols.io]

- 13. researchgate.net [researchgate.net]

- 14. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Analysis of Amaryllidaceae alkaloids from Crinum by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. diposit.ub.edu [diposit.ub.edu]

- 18. mdpi.com [mdpi.com]

- 19. academic.oup.com [academic.oup.com]

Potential Therapeutic Properties of Belladine and its Analogs: A Technical Guide for Researchers

Disclaimer: Direct experimental data on the therapeutic properties of the Amaryllidaceae alkaloid belladine is scarce in publicly available scientific literature. This guide provides an in-depth overview of the known and potential therapeutic properties of this compound by examining its precursor, northis compound (B1215549), and other closely related this compound-type alkaloids. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction to this compound and Amaryllidaceae Alkaloids

This compound is a phenethylamine (B48288) alkaloid that serves as a key intermediate in the biosynthesis of a wide array of Amaryllidaceae alkaloids.[1] This structurally diverse family of natural products is renowned for a variety of pharmacological activities, including anticholinesterase, antiviral, and anticancer properties.[2][3][4] While the biological activities of many Amaryllidaceae alkaloids are well-documented, this compound and its immediate derivatives remain largely unexplored.[2][3][4] This guide will focus on the experimentally determined therapeutic potential of northis compound, the immediate precursor to this compound, and its synthetic derivatives to extrapolate the potential therapeutic avenues for this compound itself.

Northis compound is formed through the condensation of tyramine (B21549) and 3,4-dihydroxybenzaldehyde.[5] Its derivatives have been synthesized and evaluated for several biological activities, providing valuable insights into the structure-activity relationships of this class of compounds.[3][4]

Potential Therapeutic Applications

Based on studies of its precursors and related compounds, this compound is predicted to have potential applications in the following areas:

-

Neurodegenerative Diseases: As an acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitor, this compound could be relevant for the symptomatic treatment of Alzheimer's disease.[1][3][6]

-

Antiviral Infections: Demonstrated activity of northis compound derivatives against Dengue virus (DENV) suggests a potential for developing broad-spectrum antiviral agents.[3][4]

-

Cancer: Cytotoxic effects observed in various cancer cell lines indicate a potential for anticancer applications.[3]

-

Anti-inflammatory: Northis compound has been shown to possess anti-inflammatory and cyclooxygenase (COX) inhibitory effects.[7][8]

Quantitative Data on Northis compound Derivatives

The following tables summarize the biological activities of northis compound and its O-methylated derivatives as reported in the literature.

Table 1: Cytotoxicity of Northis compound and its Derivatives

| Compound | Cell Line | CC50 (µM) |

| Northis compound | THP-1 | >200 |

| Huh7 | 173.1 ± 1.1 | |

| 3'-O-methylnorthis compound | THP-1 | 181.2 ± 1.1 |

| Huh7 | >200 | |

| 4'-O-methylnorthis compound | THP-1 | >200 |

| Huh7 | >200 | |

| 3',4'-O-dimethylnorthis compound | THP-1 | >200 |

| Huh7 | 115.1 ± 1.2 | |

| Norcraugsodine | THP-1 | 86.8 ± 1.1 |

| Huh7 | 100.9 ± 1.1 | |

| 3,4-DHBA | THP-1 | 102.3 ± 1.1 |

| Huh7 | 72.6 ± 1.1 |

Data sourced from Girard et al., 2022.[3]

Table 2: Antiviral Activity of Northis compound and its Derivatives against DENVGFP

| Compound | EC50 (µM) | Selectivity Index (SI) |

| Northis compound | 33.7 ± 1.1 | >5.1 |

| 3'-O-methylnorthis compound | 44.9 ± 1.2 | >4.5 |

| 4'-O-methylnorthis compound | 38.8 ± 1.2 | >4.9 |

| 3',4'-O-dimethylnorthis compound | 24.1 ± 1.2 | 4.8 |

| Norcraugsodine | 31.2 ± 1.1 | 3.2 |

| 3,4-DHBA | 10.1 ± 1.1 | 7.2 |

Data sourced from Girard et al., 2022.[3][4]

Table 3: Cholinesterase Inhibitory Activity of Northis compound and its Derivatives

| Compound | Enzyme | IC50 (µM) |

| Northis compound | BuChE | 26.13 ± 1.10 |

| 3'-O-methylnorthis compound | BuChE | 60.15 ± 1.14 |

| 4'-O-methylnorthis compound | BuChE | 91.60 ± 1.13 |

| 3',4'-O-dimethylnorthis compound | BuChE | 80.31 ± 1.11 |

| AChE | 319.6 ± 1.1 |

Data sourced from Girard et al., 2022.[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Chemical Synthesis of Northis compound Derivatives

Northis compound and its methylated analogs can be synthesized following a two-step reaction sequence. The first step involves the synthesis of imines by reacting tyramine with the corresponding benzaldehyde (B42025) derivatives. The second step is the reduction of the imine function using a reducing agent such as sodium borohydride (B1222165) (NaBH4) to yield the final amine products.[5]

Cytotoxicity Assay

The cytotoxicity of the compounds can be evaluated using a CellTiter-Glo® Luminescent Cell Viability Assay.

-

Cell Lines: Human monocytic leukemia cells (THP-1) and human hepatocarcinoma cells (Huh7) are used.

-

Procedure:

-

Cells are seeded in 96-well plates.

-

The compounds are dissolved in DMSO and added to the cells at various concentrations. DMSO is used as a negative control.

-

The plates are incubated at 37 °C and 5% CO2 for 72 hours.

-

CellTiter-Glo® reagent is added to each well.

-

The plates are mixed on an orbital shaker for 2 minutes and incubated for 10 minutes at room temperature.

-

The luminescence signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured with a microplate spectrophotometer.[3]

-

-

Data Analysis: The 50% cytotoxic concentration (CC50) is determined from dose-response curves.

Antiviral Assay

The antiviral activity can be assessed using reporter viruses, such as DENV expressing Green Fluorescent Protein (DENVGFP).

-

Cell Line: Huh7 cells are used for DENVGFP infection.

-

Procedure:

-

Huh7 cells are seeded in 96-well plates.

-

Cells are pre-treated with the compounds at different concentrations for a specified time.

-

The cells are then infected with DENVGFP at a specific multiplicity of infection (MOI).

-

The plates are incubated for 72 hours.

-

The percentage of GFP-positive cells is quantified by flow cytometry.

-

-

Data Analysis: The 50% effective concentration (EC50) is calculated from the dose-response curves. The selectivity index (SI) is calculated as the ratio of CC50 to EC50.[9]

Cholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's method.

-

Enzymes: Human recombinant AChE and BuChE are used.

-

Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains a buffer (e.g., phosphate (B84403) buffer), the respective enzyme, the test compound at various concentrations, and the substrate (acetylthiocholine or butyrylthiocholine).

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) is used as the coloring agent.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.

-

The absorbance is measured at a specific wavelength (e.g., 412 nm) using a microplate reader.

-

-

Data Analysis: The 50% inhibitory concentration (IC50) is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate in its absence.[6]

Visualizations: Biosynthesis and Experimental Workflow

Biosynthetic Relationship of this compound-Type Alkaloids

Caption: Biosynthetic pathway from precursors to this compound and other Amaryllidaceae alkaloids.

General Experimental Workflow for Biological Activity Screening

Caption: General workflow for the synthesis and biological evaluation of this compound analogs.

Hypothesized Signaling Pathway for Cholinesterase Inhibitiondot

digraph "Cholinesterase Inhibition" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7];

This compound [label="this compound Analog", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AChE [label="Acetylcholinesterase\n(AChE)", fillcolor="#F1F3F4", fontcolor="#202124"]; ACh [label="Acetylcholine\n(ACh)", fillcolor="#FBBC05", fontcolor="#202124"]; Choline_Acetate [label="Choline + Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Synaptic_Cleft [label="Increased ACh in\nSynaptic Cleft", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; Cholinergic_Receptor [label="Cholinergic Receptor\nActivation", fillcolor="#F1F3F4", fontcolor="#202124"]; Therapeutic_Effect [label="Therapeutic Effect\n(e.g., Improved Cognition)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

This compound -> AChE [label=" Inhibition", color="#EA4335", style=bold, fontcolor="#EA4335"]; ACh -> Choline_Acetate [label=" Hydrolysis", color="#5F6368"]; AChE -> ACh [dir=none, style=dotted, color="#5F6368"]; ACh -> Synaptic_Cleft [color="#5F6368"]; Synaptic_Cleft -> Cholinergic_Receptor [label=" Binding", color="#5F6368"]; Cholinergic_Receptor -> Therapeutic_Effect [color="#5F6368"]; }

References

- 1. This compound | C19H25NO3 | CID 441586 - PubChem [pubchem.ncbi.nlm.nih.gov]